Structural Differentiation: Neopentyl Substitution at N1 Versus Unsubstituted Benzimidazolone Scaffold
The target compound possesses a neopentyl (2,2-dimethylpropyl) group at N1, which is absent in the commercially available unsubstituted analogue 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (CAS 291289-41-3). This substitution increases molecular weight from 178.14 to 248.28 g/mol and adds steric bulk that can modulate target binding and metabolic stability . The structural difference is evident from the InChI Key: ISILCDNEUIGHIN-UHFFFAOYSA-N for the neopentyl compound versus that of the unsubstituted core .
| Evidence Dimension | Molecular weight and N1 substituent identity |
|---|---|
| Target Compound Data | 248.28 g/mol; N1-neopentyl (CAS 1548866-71-2) |
| Comparator Or Baseline | 178.14 g/mol; N1-H (CAS 291289-41-3; 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid) |
| Quantified Difference | ΔMW = +70.14 g/mol; presence of branched C5 alkyl group versus hydrogen |
| Conditions | Structural comparison based on CAS registry and molecular formula (C13H16N2O3 vs C8H6N2O3) |
Why This Matters
The neopentyl group is a recognized motif in medicinal chemistry for improving metabolic stability and modulating lipophilicity; procurement of the unsubstituted analogue cannot satisfy SAR protocols requiring this specific substitution pattern.
